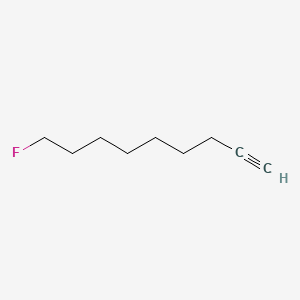
N-Acetylloline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylloline Hydrochloride is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. It is a derivative of loline alkaloids, which are naturally occurring compounds found in certain grasses and fungi. The hydrochloride form enhances its solubility, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylloline Hydrochloride typically involves the acylation of loline alkaloids. One common method is the reaction of loline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the raw materials, precise control of reaction parameters, and efficient isolation of the final product. Techniques such as crystallization and chromatography are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetylloline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Acetylloline N-oxide, while reduction could produce N-Acetylloline.
Scientific Research Applications
N-Acetylloline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Acetylloline Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Acetylcholine: A neurotransmitter involved in muscle activation and other physiological functions.
Uniqueness
N-Acetylloline Hydrochloride is unique due to its specific structure and the presence of the loline alkaloid backbone. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H17ClN2O2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
N-methyl-N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12;/h7-10H,3-5H2,1-2H3;1H/t7?,8-,9+,10-;/m1./s1 |
InChI Key |
NIDCDQRFYFEHKL-HDVBOMOJSA-N |
Isomeric SMILES |
CC(=O)N(C)[C@H]1[C@H]2CN3[C@@H]1C(O2)CC3.Cl |
Canonical SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


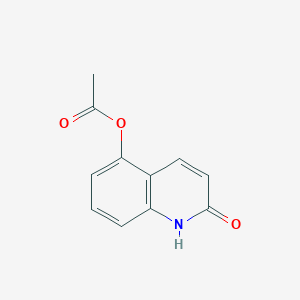
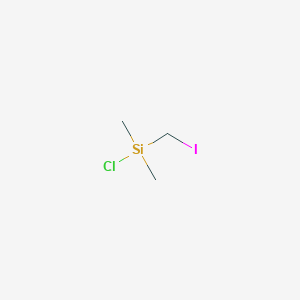
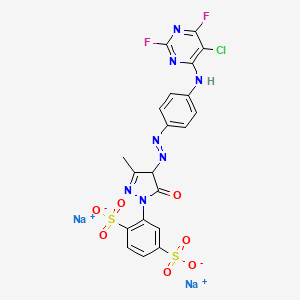
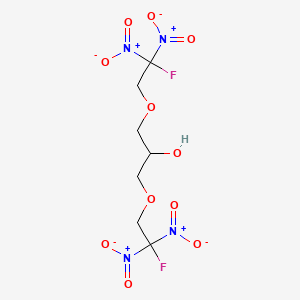
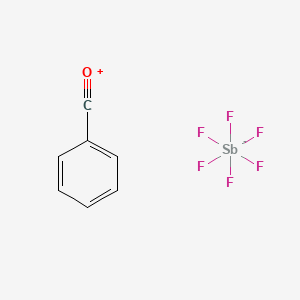

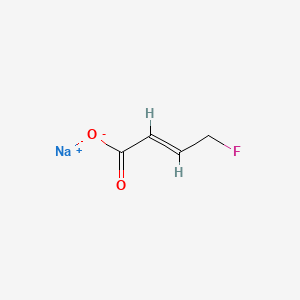

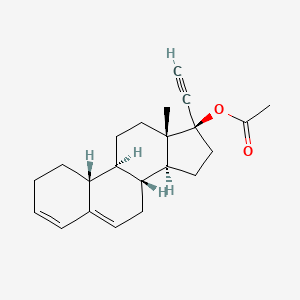

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)
